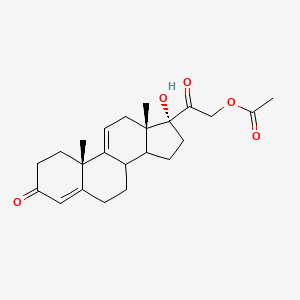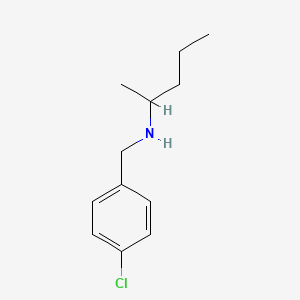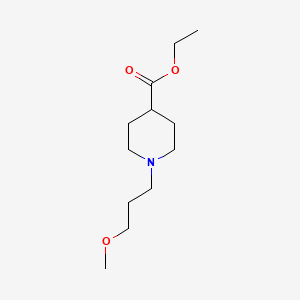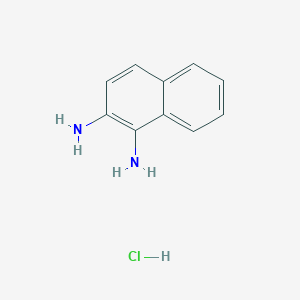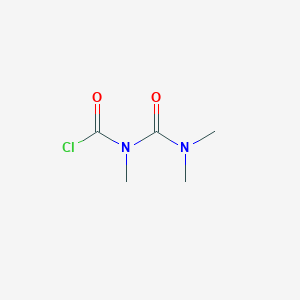
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride is an organic compound with a unique structure that includes three methyl groups attached to an allophanyl chloride backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethylcarbamoyl)-N-methylcarbamoylchloride typically involves the chlorination of 2,4,4-trimethylallophanyl alcohol. This reaction is carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the alcohol is reacted with a chlorinating agent in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or reagent used. For example, reacting with methylamine would yield 2,4,4-trimethylallophanyl methylamine, while reaction with methanol would produce 2,4,4-trimethylallophanyl methanol .
Aplicaciones Científicas De Investigación
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through nucleophilic substitution reactions, aiding in the study of protein function and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which N-(dimethylcarbamoyl)-N-methylcarbamoylchloride exerts its effects is primarily through nucleophilic substitution reactions. The chloride ion is a good leaving group, allowing the compound to react readily with nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,4-Trimethylpentanoyl chloride
- 2,4,4-Trimethylbenzoyl chloride
- 2,4,4-Trimethylphenyl chloride
Uniqueness
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride is unique due to its specific structure, which includes an allophanyl backbone with three methyl groups. This structure imparts distinct reactivity compared to other similar compounds, making it particularly useful in specific synthetic applications .
Propiedades
Fórmula molecular |
C5H9ClN2O2 |
|---|---|
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
N-(dimethylcarbamoyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H9ClN2O2/c1-7(2)5(10)8(3)4(6)9/h1-3H3 |
Clave InChI |
KARPAXFMDRDIJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Ethenyloxy)ethoxy]benzene](/img/structure/B8640408.png)
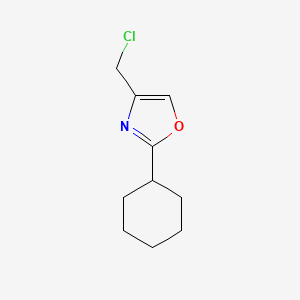
![3-Hydroxyspiro[3.5]non-2-en-1-one](/img/structure/B8640417.png)

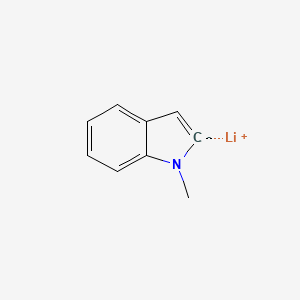
![4-[(Cyclopropylmethyl) amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8640435.png)
